

Biological activity of Caffeidine Acid Sodium Salt

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Compound of Interest

Compound Name: Caffeidine Acid Sodium Salt

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An In-Depth Technical Guide to the Biological Activity of Caffeic Acid Sodium Salt

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in plant-based sources such as fruits, vegetables, coffee, and tea.[1][2] Its sodium salt, Sodium Caffeate (SC), is a water-soluble derivative that retains and, in some cases, enhances the significant biological activities of the parent acid.[3][4] In biological systems, it readily dissociates, making the caffeate anion available to participate in various biochemical reactions. This guide provides a comprehensive technical overview of the primary biological activities of Caffeic Acid Sodium Salt, detailing the underlying molecular mechanisms, quantitative data, and field-proven experimental protocols for its evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage its therapeutic potential.

Antioxidant Activity

The cornerstone of caffeic acid's and its salt's biological effects is their potent antioxidant capacity.[1][5] This activity is structurally conferred by the two hydroxyl groups on its aromatic ring and the double bond in its side chain, which together allow for efficient donation of

hydrogen atoms to neutralize free radicals and stabilize the resulting phenoxyl radical.[1] This free-radical scavenging ability is fundamental to its protective effects against oxidative stress-induced cellular damage.

Mechanism of Action

Caffeic acid and its derivatives act as antioxidants primarily by scavenging a wide array of reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals.[6][7] The process involves a hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl groups donate a hydrogen atom to a free radical, thus quenching its reactivity. The resulting caffeate radical is relatively stable due to resonance delocalization, preventing it from initiating further oxidative chain reactions.

Quantitative Data: Radical Scavenging Activity

The antioxidant efficacy of caffeic acid and its derivatives is commonly quantified using in vitro assays that measure their ability to scavenge stable synthetic radicals. The half-maximal inhibitory concentration (IC50) or equivalent capacity is determined, with lower values indicating higher antioxidant potency.

Compound	Assay	IC50 / Activity	Source
Caffeic Acid	DPPH	IC50 \approx 4 μ g/mL	[8]
Caffeic Acid	ABTS Scavenging	Effective Scavenger	[6]
Caffeic Acid	Superoxide Anion Scavenging	Effective Scavenger	[6]
Caffeic Acid Anilides	Lipid Peroxidation	IC50 \approx 0.3 μ M	[8]
Methyl Caffeate	DPPH	High Reduction Rate	[8]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and reproducible method to evaluate the radical scavenging activity of a compound.[4]

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[7][9] When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change to pale yellow. [4] The decrease in absorbance is proportional to the concentration of the antioxidant.

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0 ± 0.1 .
- **Sample Preparation:** Prepare a series of dilutions of Caffeic Acid Sodium Salt in methanol. A methanol-only sample will serve as the blank.
- **Reaction Mixture:** In a 96-well microplate, add 50 μ L of each sample dilution to 150 μ L of the DPPH working solution.[9]
- **Incubation:** Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[9]
- **Absorbance Measurement:** Measure the absorbance of each well at 517 nm using a microplate reader.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the following formula:
 - % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the sample with the DPPH solution.
- **IC50 Determination:** Plot the % Inhibition against the sample concentrations and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Caffeic acid and its sodium salt exhibit significant anti-inflammatory properties by modulating key signaling pathways and

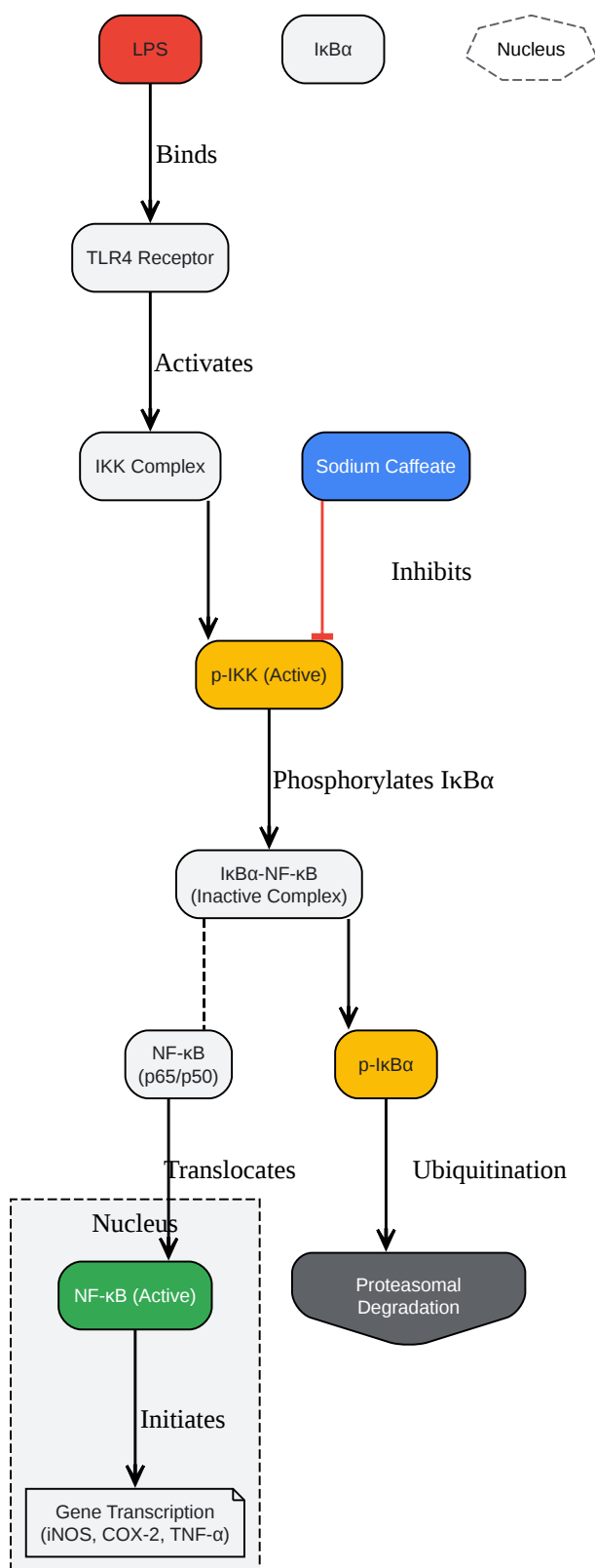
reducing the production of pro-inflammatory mediators.[2][5]

Mechanism of Action: Inhibition of the NF- κ B Pathway

A primary mechanism for the anti-inflammatory effect of caffeic acid is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[10][11][12] NF- κ B is a crucial transcription factor that controls the expression of genes involved in inflammation, including cytokines like TNF- α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14]

In unstimulated cells, NF- κ B is held inactive in the cytoplasm by an inhibitory protein called I κ B α . [15] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the I κ B kinase (IKK) complex is activated. IKK then phosphorylates I κ B α , tagging it for ubiquitination and proteasomal degradation.[14][15] This frees NF- κ B (typically the p65/p50 heterodimer) to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[15][16] Caffeic acid can inhibit this pathway by preventing the phosphorylation and subsequent degradation of I κ B α , thereby blocking NF- κ B's nuclear translocation.[14][17]

Visualization: NF- κ B Signaling Pathway Inhibition



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Caption: Inhibition of the NF-κB signaling pathway by Sodium Caffeate.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[15]

Principle: Inducible nitric oxide synthase (iNOS) in macrophages like the RAW 264.7 cell line produces large amounts of NO when stimulated with LPS.[18] NO is unstable, but it rapidly oxidizes to stable products, nitrite (NO_2^-) and nitrate (NO_3^-).[19] The Griess assay is a colorimetric method that measures the concentration of nitrite in the cell culture supernatant as an indicator of NO production.[18][20] The Griess reagent converts nitrite into a purple azo compound, and its absorbance is measured spectrophotometrically.[20]

Step-by-Step Methodology:

- **Cell Culture:** Seed RAW 264.7 macrophages in a 24-well plate at a density of approximately 1×10^5 cells/mL and incubate overnight to allow for adherence.[19]
- **Pre-treatment:** Remove the old medium and replace it with fresh medium containing various concentrations of Sodium Caffeate. Incubate for 1-2 hours.
- **Stimulation:** Add LPS to each well to a final concentration of $1 \mu\text{g/mL}$ to induce an inflammatory response.[18][20] Include a negative control (no LPS) and a positive control (LPS only). Incubate for 24 hours.
- **Sample Collection:** Carefully collect $100 \mu\text{L}$ of the culture supernatant from each well and transfer it to a 96-well plate.[13][18]
- **Griess Reaction:** Add $100 \mu\text{L}$ of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[18]
- **Incubation:** Incubate the plate at room temperature for 10-15 minutes, protected from light.[18]
- **Absorbance Measurement:** Measure the absorbance at 540 nm using a microplate reader.[18]

- **Quantification:** Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Anticancer Activity

Sodium Caffeate has demonstrated significant potential as an anticancer agent, acting through multiple mechanisms to inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and prevent metastasis.[3][4][21]

Mechanisms of Action

A. Induction of Apoptosis via the Intrinsic Pathway: Sodium Caffeate can trigger apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[4][21] It often acts via the intrinsic (mitochondrial) pathway.[22] This involves modulating the balance of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.[17] Sodium Caffeate can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[22] An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[23][24] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell.[23][24]

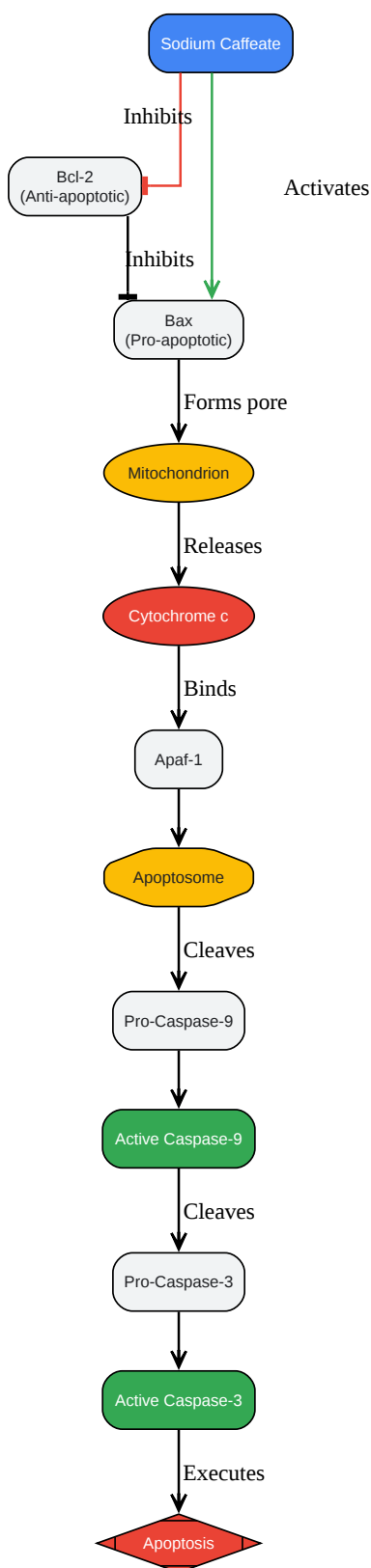
B. Inhibition of Pro-Survival Signaling (PI3K/Akt Pathway): The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and it is often hyperactivated in cancer.[25][26] Caffeic acid and its derivatives have been shown to suppress this pathway by inhibiting the phosphorylation (activation) of key proteins like PI3K and Akt.[27][28][29] By blocking this pathway, Sodium Caffeate can halt uncontrolled cell proliferation and sensitize cancer cells to apoptosis.

Quantitative Data: Cytotoxicity

The cytotoxic effect of Sodium Caffeate on cancer cells is often expressed as the IC50 value, representing the concentration that inhibits cell proliferation by 50%.

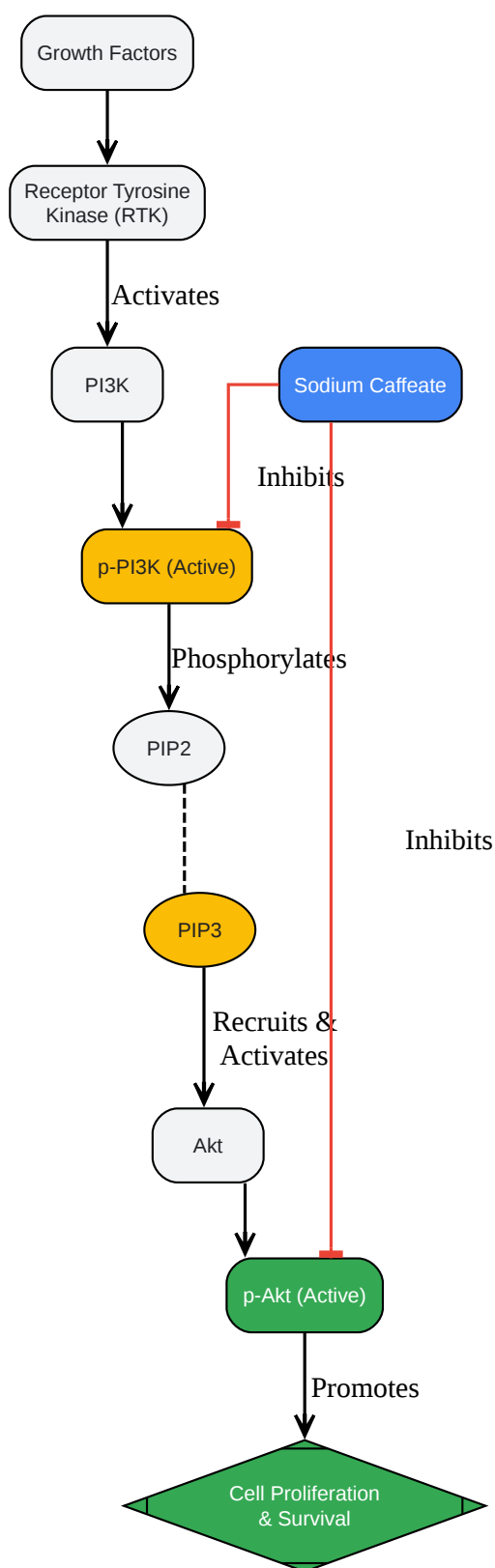
Compound	Cell Line	Activity	Source
Sodium Caffeate	BEL-7402 (Hepatoma)	IC50: 100-200 µg/mL	
Caffeic Acid Salts	Various	Increased cytotoxic effect vs. Caffeic Acid	[3]
Caffeic Acid n-butyl ester	A431 (Skin Carcinoma)	IC50 ≈ 20 µM	[28]

Visualizations: Anticancer Signaling Pathways



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Caption: Intrinsic apoptosis pathway induced by Sodium Caffeate.



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Caption: Inhibition of the PI3K/Akt pro-survival pathway by Sodium Caffeate.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[30] The insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of living cells.[30]

Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., HepG2, A431) in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well and incubate overnight.[30]
- **Treatment:** Remove the medium and add fresh medium containing serial dilutions of Sodium Caffeate. Incubate for a desired period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C .[30][31]
- **Formazan Solubilization:** Carefully remove the MTT-containing medium. Add 150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[31]
- **Absorbance Measurement:** Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[9][30]
- **Calculation:** Calculate the percentage of cell viability relative to untreated control cells. Plot the results to determine the IC50 value.

Neuroprotective Activity

Oxidative stress and neuroinflammation are central to the pathogenesis of neurodegenerative diseases.[32][33] Caffeic acid and its derivatives exhibit neuroprotective effects, suggesting their potential in mitigating neuronal damage.[1][2][34]

Mechanism of Action

The neuroprotective effects of Sodium Caffeate are largely attributed to its potent antioxidant and anti-inflammatory properties within the central nervous system. By scavenging ROS, it can protect neurons from oxidative damage induced by toxins like hydrogen peroxide (H₂O₂).^[35] This reduction in oxidative stress prevents the activation of downstream apoptotic pathways, such as the caspase-3 cascade, thereby preserving neuronal viability.^[36] Furthermore, by inhibiting inflammatory pathways like NF-κB in microglia (the brain's immune cells), it can reduce the production of neurotoxic inflammatory mediators.

Experimental Protocol: Neuroprotection against H₂O₂-Induced Oxidative Stress

This in vitro assay evaluates the ability of a compound to protect neuronal cells from damage caused by a potent oxidizing agent.

Principle: The human neuroblastoma cell line SH-SY5Y is a common model for neurotoxicity studies.^[37] Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, leading to a decrease in cell viability and apoptosis.^{[9][37]} A neuroprotective compound will mitigate the H₂O₂-induced cell death, which can be quantified using the MTT assay.^{[9][31]}

Step-by-Step Methodology:

- **Cell Culture:** Seed SH-SY5Y cells in a 96-well plate at a suitable density (e.g., 8 x 10⁴ cells/well) and allow them to adhere and differentiate if necessary.^[31]
- **Pre-treatment:** Treat the cells with various non-toxic concentrations of Sodium Caffeate for 1-2 hours.^[9]
- **Induction of Oxidative Stress:** Introduce H₂O₂ to the wells (except for the control group) at a pre-determined toxic concentration (e.g., 100-400 μM) and incubate for 24 hours.^{[9][31]} The optimal H₂O₂ concentration should be determined empirically to cause approximately 40-50% cell death.^[38]
- **Viability Assessment:** After the 24-hour incubation, assess cell viability using the MTT assay as described in Section 3.4.

- **Data Analysis:** Compare the viability of cells treated with H₂O₂ alone to those pre-treated with Sodium Caffeate. A significant increase in viability in the pre-treated groups indicates a neuroprotective effect.

Experimental Protocol: Western Blot for Apoptosis

Markers

This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by size via gel electrophoresis. It can be used to quantify changes in the levels of pro-apoptotic proteins (e.g., cleaved caspase-3, Bax) and anti-apoptotic proteins (e.g., Bcl-2) following treatment.

Step-by-Step Methodology:

- **Cell Treatment and Lysis:** Culture and treat cells (e.g., SH-SY5Y) as described in the neuroprotection assay. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[36]
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
- **Gel Electrophoresis:** Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on their molecular weight.
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3) overnight at 4°C.[39] Also, probe for a loading control protein (e.g., β -actin or GAPDH) to ensure equal protein loading.

- Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
- Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
- Densitometry: Quantify the band intensities using image analysis software and normalize the expression of target proteins to the loading control.

Conclusion

Caffeic Acid Sodium Salt is a multifaceted bioactive compound with significant therapeutic potential rooted in its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. Its ability to modulate critical cellular signaling pathways, including NF- κ B, PI3K/Akt, and the intrinsic apoptotic cascade, provides a strong mechanistic basis for its observed effects. The protocols detailed in this guide offer robust and validated methodologies for researchers to further investigate and harness the properties of this promising natural compound in various drug discovery and development applications.

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